molecular formula C16H23N3O4S B11110803 N-[2-(2-cyclopentylidenehydrazino)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide

N-[2-(2-cyclopentylidenehydrazino)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide

Cat. No.: B11110803
M. Wt: 353.4 g/mol
InChI Key: YPLDTZNDJJNWIE-UHFFFAOYSA-N
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Description

N-[1-(N’-Cyclopentylidenehydrazinecarbonyl)ethyl]-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound that features a cyclopentylidenehydrazinecarbonyl group, a methoxyphenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(N’-Cyclopentylidenehydrazinecarbonyl)ethyl]-N-(4-methoxyphenyl)methanesulfonamide typically involves multiple steps:

    Formation of Cyclopentylidenehydrazinecarbonyl Intermediate: This step involves the reaction of cyclopentanone with hydrazine hydrate under acidic conditions to form cyclopentylidenehydrazine.

    Acylation: The intermediate is then acylated with an appropriate acyl chloride, such as acetyl chloride, to form the acylated hydrazine derivative.

    Methanesulfonamide Formation: The final step involves the reaction of the acylated hydrazine derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(N’-Cyclopentylidenehydrazinecarbonyl)ethyl]-N-(4-methoxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The hydrazinecarbonyl group can be reduced to form a hydrazine group.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[1-(N’-Cyclopentylidenehydrazinecarbonyl)ethyl]-N-(4-methoxyphenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation and cancer.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It can be used as a probe to study the function of specific proteins and enzymes in biological systems.

Mechanism of Action

The mechanism of action of N-[1-(N’-Cyclopentylidenehydrazinecarbonyl)ethyl]-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(N’-Cyclopentylidenehydrazinecarbonyl)ethyl]-N-(4-hydroxyphenyl)methanesulfonamide
  • N-[1-(N’-Cyclopentylidenehydrazinecarbonyl)ethyl]-N-(4-chlorophenyl)methanesulfonamide

Uniqueness

N-[1-(N’-Cyclopentylidenehydrazinecarbonyl)ethyl]-N-(4-methoxyphenyl)methanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties.

Properties

Molecular Formula

C16H23N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(cyclopentylideneamino)-2-(4-methoxy-N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C16H23N3O4S/c1-12(16(20)18-17-13-6-4-5-7-13)19(24(3,21)22)14-8-10-15(23-2)11-9-14/h8-12H,4-7H2,1-3H3,(H,18,20)

InChI Key

YPLDTZNDJJNWIE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN=C1CCCC1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C

Origin of Product

United States

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